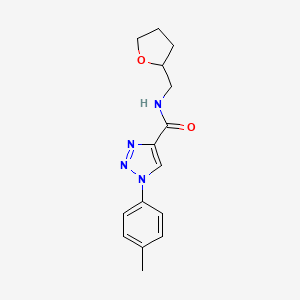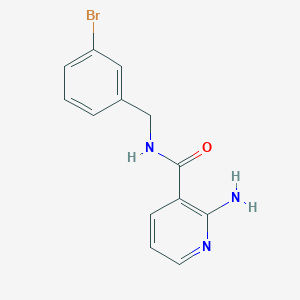
2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide, also known as ADCI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADCI is a white crystalline solid that is soluble in water and organic solvents.
作用機序
The mechanism of action of 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide. One area of interest is the development of novel materials using this compound as a building block. Another area of interest is the optimization of the synthesis method to obtain higher yields of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to obtain high yields of pure this compound. This compound has been extensively studied for its potential applications in medicine, agriculture, and materials science. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. This compound has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are several future directions for the research on this compound.
合成法
The synthesis of 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide involves the reaction of 2,4-dichloroaniline with hydroxylamine hydrochloride in the presence of sodium carbonate. The resulting product is then treated with phosgene to yield this compound. This synthesis method has been optimized to obtain high yields of this compound with purity greater than 98%.
科学的研究の応用
2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. In agriculture, this compound has been used as a herbicide and insecticide. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c8-3-1-4(7(11)12-13)6(10)5(9)2-3/h1-2,13H,10H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLULAACGFNPBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=NO)N)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C(=N/O)/N)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-6-fluorophenyl)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549234.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)

![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B7549252.png)

![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)




